MSX-3 free acid, scientifically recognized by its chemical identifier 261705-79-7, is an adenosine A2A receptor antagonist. It is primarily utilized in pharmacological research to explore the interactions of adenosine receptors and their implications in various physiological processes. The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders.
The synthesis of MSX-3 free acid has been notably conducted at the Pharmazeutisches Institut, Universität Bonn, in Germany. The compound is derived from a series of chemical reactions involving purinediones and other xanthine derivatives, which are common precursors in the development of adenosine receptor antagonists.
MSX-3 free acid falls under the category of adenosine receptor antagonists. These compounds are known for their ability to inhibit the action of adenosine at its receptors, specifically the A2A subtype, which plays a crucial role in modulating neurotransmission and various biological functions.
The synthesis of MSX-3 free acid typically involves several steps:
The laboratory synthesis involves dissolving MSX-3 in a saline solution (0.9% sodium chloride) and adjusting the pH using sodium hydroxide until the solid dissolves completely, typically achieving a final pH around 7.5 to 7.8 . This meticulous adjustment is crucial for maintaining the stability and bioactivity of the compound.
MSX-3 free acid possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, typical of purine derivatives.
The structural analysis can be supported by spectroscopic techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods help confirm the presence of specific functional groups and provide insights into the compound's conformational dynamics.
MSX-3 free acid can undergo various chemical reactions:
Common reagents used in these reactions include:
MSX-3 free acid acts primarily by antagonizing adenosine A2A receptors. This mechanism is critical for regulating neurotransmitter release, particularly dopamine, which influences various behavioral and cognitive functions. By blocking these receptors, MSX-3 alters signaling pathways associated with mood regulation and decision-making processes .
MSX-3 free acid is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that MSX-3 maintains its integrity under various laboratory conditions, making it suitable for extensive research applications .
MSX-3 free acid has several important applications:
MSX-3 (3-(3-hydroxypropyl)-7-methyl-8-(m-methoxystyryl)-1-propargylxanthine phosphate disodium salt) is a brain-penetrant prodrug metabolized to the active A₂AR antagonist MSX-2. Its free acid form directly binds the orthosteric site of the adenosine A₂A receptor (A₂AR) within the striatum. MSX-3 exhibits competitive antagonism by preventing adenosine-induced conformational changes in the receptor’s transmembrane helical domains (TMs), particularly through interactions with residues Phe168ᴱᴸ² (TM5), Leu249⁶.⁵¹ (TM6), and Asn253⁶.⁵⁵ (TM6), which are critical for ligand recognition [4] [6]. This binding disrupts adenosine-mediated Gαs protein coupling, thereby inhibiting cAMP/PKA signaling cascades in striatopallidal neurons [1] [9].
MSX-3 demonstrates high selectivity for A₂AR over other adenosine receptor subtypes. Radioligand binding assays reveal its binding affinity (Kᵢ) for human A₂AR is ~10–20 nM, compared to significantly lower affinities for A₁R (Kᵢ > 1,000 nM), A₂ʙR (Kᵢ > 5,000 nM), and A₃R (Kᵢ > 10,000 nM) [2] [4] [6]. This selectivity profile is attributed to structural divergence in the extracellular loops and upper binding cavities of non-A₂AR subtypes. Notably, species differences exist (e.g., rodent vs. human A₃R share only 72% homology), but MSX-3’s affinity remains consistent across mammalian A₂AR due to >90% sequence conservation in its binding pocket [2] [4].
Table 1: Binding Affinity Profile of MSX-3 Across Adenosine Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. A₂AR) | Primary Signaling Pathway |
---|---|---|---|
A₂A (Human) | 10–20 | 1 | Gαs (↑ cAMP) |
A₁ (Human) | >1,000 | >50 | Gαi/o (↓ cAMP) |
A₂B (Human) | >5,000 | >250 | Gαs/Gαq |
A₃ (Human) | >10,000 | >500 | Gαi/o |
As a phosphate ester prodrug, MSX-3 is designed for enhanced water solubility and efficient blood-brain barrier (BBB) penetration. Systemic administration (intraperitoneal or oral) enables rapid dephosphorylation by brain alkaline phosphatases, converting it into the active metabolite MSX-2 within the CNS [5] [10]. This conversion occurs within 15–30 minutes post-administration, with peak brain concentrations correlating with maximal behavioral effects (e.g., reversal of dopamine antagonist-induced hypolocomotion). MSX-3’s charged phosphate group limits peripheral activity but facilitates CNS entry via transporter-mediated mechanisms, achieving therapeutic brain concentrations without significant peripheral A₂AR blockade [10].
MSX-3 exhibits preferential functional interactions with dopamine D2 receptor (D2R) pathways over D1 receptor (D1R) pathways. In rodent models, MSX-3 (1.5–3.0 mg/kg, IP) robustly reverses effort-related deficits induced by the D2R antagonist eticlopride (e.g., restored lever pressing in operant tasks) but shows minimal efficacy against impairments caused by the D1R antagonist SCH-39166 [1]. Neurochemically, MSX-3 counteracts eticlopride-induced increases in c-Fos and pDARPP-32(Thr34) expression in the nucleus accumbens—markers of D2R-mediated neuronal inhibition. This asymmetry arises because A₂AR and D2R converge on the same cAMP/PKA/DARPP-32 signaling cascade in striatopallidal neurons, whereas D1R signals via separate striatonigral pathways [1] [9].
The selective synergy between A₂AR antagonism and D2R transmission is underpinned by anatomic and molecular colocalization. In the dorsal and ventral striatum, ~90% of A₂ARs coexpress with D2Rs on enkephalin-positive GABAergic medium spiny neurons (MSNs) of the indirect pathway. These receptors form functional heteromers via TM4/5/6 interactions, enabling allosteric modulation:
Table 2: Neurochemical Effects of MSX-3 in Dopamine-Depleted States
Intervention | Behavioral/Neurochemical Outcome | MSX-3 Reversal Efficacy | Mechanistic Basis |
---|---|---|---|
D2 Antagonist (Eticlopride) | ↓ Lever pressing, ↑ Chow intake | Complete reversal (2.0 mg/kg) | A₂AR-D2R heteromer uncoupling in iMSNs |
D1 Antagonist (SCH-39166) | ↓ Lever pressing, ↑ Chow intake | Minimal attenuation | Lack of A₂AR colocalization with D1R |
6-OHDA Lesion | ↓ Contralateral rotation, ↑ Dyskinesia risk | Partial reversal | A₂AR-mGlu5 synergy in striatal glutamate terminals |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: